1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(2-Hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo-pyrimidinone derivative characterized by a hydroxyethyl group at the N1 position and a phenethylthio moiety at the C6 position. The hydroxyethyl group enhances solubility and hydrogen-bonding capacity, while the phenethylthio substituent may influence lipophilicity and target binding.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-8-7-19-13-12(10-16-19)14(21)18-15(17-13)22-9-6-11-4-2-1-3-5-11/h1-5,10,20H,6-9H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCBJETUVVFXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the phenethylthio group: This step often involves nucleophilic substitution reactions where a phenethylthiol is introduced to the core structure.
Attachment of the hydroxyethyl group: This can be done through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the phenethylthio group.
Substitution: The phenethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups to the phenethylthio moiety.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that certain pyrazolo derivatives effectively inhibited the growth of human cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory process.
- Case Study : In vitro assays revealed that these compounds reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential utility in treating inflammatory diseases .
Neuroprotective Properties
Neurodegenerative diseases such as Alzheimer's have been linked to oxidative stress and inflammation. Compounds like 1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may offer neuroprotective benefits by mitigating oxidative damage and enhancing neuronal survival.
- Case Study : A series of experiments showed that related compounds could protect neuronal cells from beta-amyloid-induced toxicity, thereby providing a basis for future therapeutic strategies against Alzheimer's disease .
Synthesis and Derivatives
The synthesis of 1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the pyrazolo framework has led to the development of numerous analogs with enhanced biological activity.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| 1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Multi-step organic synthesis | Anticancer, anti-inflammatory |
| Ethyl 3-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoate | Alkylation reaction | Neuroprotective |
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting structural variations, synthetic yields, purity, and biological relevance.
Key Structural and Functional Insights:
N1 Substitutions :
- The 2-hydroxyethyl group in the target compound likely improves solubility compared to methyl or phenyl substituents in analogs (e.g., 15b–15d) .
- Bulky or electron-withdrawing groups (e.g., 2,4-dinitrophenyl in 2a) may enhance antimicrobial activity but reduce metabolic stability .
C6 Thioether Modifications: Phenethylthio vs. Trifluoro-methylpropyl (in PDE9 inhibitor): This substituent enhances enzyme selectivity by filling hydrophobic pockets in the PDE9A active site .
Synthetic Efficiency: Compounds with 3-fluorobenzylthio groups (15b–15d) show moderate yields (19–70%), influenced by steric and electronic effects during substitution reactions . The target compound’s synthesis likely involves similar thioether formation steps, as seen in the reaction of pyrazolo-pyrimidinones with alkyl/aryl halides .
Biological Relevance: ALDH1A inhibitors (15b–15e): Fluorinated benzylthio groups improve selectivity for ALDH1A subfamily isoforms, critical in cancer stem cell targeting . PDE9A inhibitors: Trifluoro-methylpropyl analogs demonstrate nanomolar potency, validated by crystallographic studies .
Biological Activity
1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core with a hydroxyethyl and phenethylthio substituent. The molecular formula is , and it exhibits properties typical of heterocyclic compounds with potential biological applications.
Antiproliferative Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazolo[3,4-d]pyrimidine derivatives, the compound showed notable inhibitory activity against several tumor cell lines. The IC50 values for different cell lines were determined using the MTT assay:
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 (Lung) | 2.24 | 9.20 |
| MCF-7 (Breast) | 1.74 | 5.00 |
| HepG2 (Liver) | 5.00 | 10.00 |
| PC-3 (Prostate) | 3.50 | 8.00 |
These results indicate that the compound has superior efficacy compared to doxorubicin in certain cases, suggesting its potential as a novel anticancer agent .
Flow cytometric analysis revealed that the compound could significantly induce apoptosis in A549 cells at low micromolar concentrations. The treatment resulted in a distinct sub-G1 peak in the cell cycle analysis, indicating a population of apoptotic cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial and fungal strains using the agar well diffusion method. Results showed that certain derivatives exhibited significant antimicrobial effects compared to standard antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | C. albicans | 12 |
These findings suggest that the pyrazolo[3,4-d]pyrimidine scaffold may be a promising lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For instance, changing substituents on the thiol moiety or altering the hydroxyethyl group can enhance or diminish antiproliferative effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclization reactions using reagents like formamide (HCONH₂) under reflux conditions . For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with HCONH₂ to form the pyrazolo[3,4-d]pyrimidinone core . Adaptations for the target compound may involve substituting the hydroxyethyl and phenethylthio groups via nucleophilic substitution or coupling reactions. Purification steps (e.g., recrystallization from DMF or ethanol) and characterization using NMR, MS, and X-ray crystallography (for structural confirmation) are critical .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, related pyrazolo[3,4-d]pyrimidines have been structurally resolved using SCXRD, revealing bond angles and torsion angles critical for bioactivity . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (e.g., HSQC, HMBC) to assign proton and carbon environments .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of 1-(2-hydroxyethyl)-6-(phenethylthio)-pyrazolo[3,4-d]pyrimidinone derivatives?
- Methodological Answer : Low yields may arise from competing side reactions or inefficient coupling steps. Strategies include:
- Temperature Control : Gradual heating (e.g., 0–50°C for HCl-mediated reactions) to stabilize intermediates .
- Catalyst Screening : Use palladium catalysts for thioether bond formation (phenethylthio group) .
- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times .
Q. What experimental designs are suitable for evaluating this compound’s antitumor activity, given structural similarities to purine analogs?
- Methodological Answer :
- In Vitro Screening : Use cell proliferation assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to known purine-based antitumor agents (e.g., methotrexate) .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis or cell cycle arrest. Target-specific assays (e.g., kinase inhibition) can identify molecular pathways .
- In Vivo Models : Utilize xenograft mice models with dose-response studies. Include controls for toxicity (e.g., liver/kidney function tests) .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer : Contradictions may stem from variations in experimental conditions. A systematic approach includes:
- Standardization : Use identical cell lines, passage numbers, and culture conditions.
- Dose-Response Curves : Test a wide concentration range (nM to μM) to identify threshold effects.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines with different substituents) to isolate substituent-specific effects .
Q. What methodologies are recommended for studying the environmental fate of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL to assess:
- Degradation Pathways : Hydrolysis/photolysis studies under controlled pH and UV conditions .
- Biotic Interactions : Use soil/water microcosms to evaluate microbial degradation rates .
- Ecotoxicity : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) and measure bioaccumulation potential .
Methodological Notes
- Synthesis : Prioritize regioselective modifications to the pyrazolo[3,4-d]pyrimidine core to retain bioactivity .
- Biological Assays : Include positive controls (e.g., 5-fluorouracil for antitumor studies) and validate results across multiple assays .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring speed) and biological replicates (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
